Isobutylglyoxal
Overview
Description
Isobutylglyoxal is an organic compound with the molecular formula C5H8O2 It is a derivative of glyoxal, characterized by the presence of an isobutyl group attached to the glyoxal structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylglyoxal can be synthesized through several methods. One common approach involves the oxidation of isobutyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of isobutyl alcohol. This process often employs catalysts such as platinum or palladium to enhance the reaction rate and yield. The reaction is carried out at elevated temperatures and pressures to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Isobutylglyoxal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: A wide range of substituted products depending on the nucleophile used.
Scientific Research Applications
Isobutylglyoxal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to evaluate its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of isobutylglyoxal involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Isobutylglyoxal can be compared to other glyoxal derivatives, such as:
Methylglyoxal: Similar in structure but with a methyl group instead of an isobutyl group. It is known for its role in metabolic processes and its potential cytotoxic effects.
Ethylglyoxal: Contains an ethyl group and shares similar reactivity patterns with this compound.
Propylglyoxal: Features a propyl group and exhibits comparable chemical behavior.
Uniqueness: this compound’s uniqueness lies in its specific reactivity and the potential applications arising from its isobutyl group. This structural feature can influence its chemical properties and interactions, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
4-methyl-2-oxopentanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-6(8)4-7/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIPDUFGXKXYLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168747 | |
Record name | Pentanal, 4-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16979-05-8 | |
Record name | Pentanal, 4-methyl-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanal, 4-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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